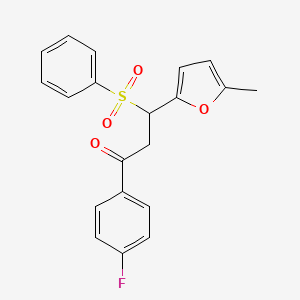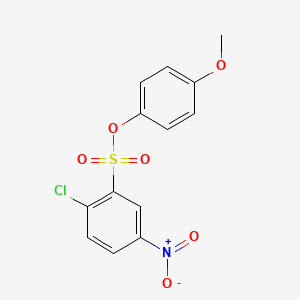![molecular formula C12H17NO2 B4957236 N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)
N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in 1998 and has since been the subject of numerous scientific studies.
作用機序
N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a part of the innate immune system. This pathway is responsible for the production of cytokines, which play a role in the immune response to viral and bacterial infections. When N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide activates the STING pathway, it leads to the production of cytokines, which in turn leads to the destruction of tumor cells.
Biochemical and Physiological Effects
N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, which play a role in the immune response. It has also been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide has been shown to have anti-angiogenic effects, meaning that it inhibits the growth of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
One advantage of using N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune response and the effects of cytokines on tumor growth. However, one limitation of using N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide in lab experiments is that it can be difficult to obtain and is relatively expensive.
将来の方向性
There are a number of future directions for the study of N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide. One area of research is the development of new synthetic methods for producing N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide, which could make it more accessible for use in lab experiments. Another area of research is the development of new cancer treatments that incorporate N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide, either alone or in combination with other drugs. Finally, there is a need for further research into the long-term effects of N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide on the immune system and other physiological processes.
合成法
N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,3-dimethyl-1,3-butadiene with acetic anhydride to form 2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-ene. This compound is then reacted with hydroxylamine hydrochloride to form N-hydroxy-2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-ylacetamide. Finally, this compound is treated with acetic anhydride to form N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide.
科学的研究の応用
N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide works by inducing the production of cytokines, which are proteins that play a role in the immune system. This leads to the destruction of tumor cells and the inhibition of tumor growth.
特性
IUPAC Name |
N-(2-acetyl-6,6-dimethyl-3-bicyclo[3.1.0]hex-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-6(14)10-9(13-7(2)15)5-8-11(10)12(8,3)4/h8,11H,5H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHSTQCTFKTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CC2C1C2(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957159.png)
![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)

![1-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4957177.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4957192.png)
![N~1~,N~1~-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957193.png)


![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)

